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Compound of Interest

Compound Name: 3-Hydroxy-3-phenylpropanoic acid

Cat. No.: B1202041 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-3-
phenylpropanoic acid, a significant molecule in various research domains, including drug

development and metabolomics. This document is intended for researchers, scientists, and

professionals in drug development, offering a centralized resource for its spectral

characteristics. Due to the limited availability of published experimental spectra for 3-Hydroxy-
3-phenylpropanoic acid, this guide presents a combination of predicted data from reputable

sources and comparative experimental data from the closely related compound, 3-

phenylpropionic acid, to provide a comprehensive analytical perspective.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Hydroxy-3-phenylpropanoic
acid. For comparative purposes, data for 3-phenylpropionic acid is also included where

relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
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Compound
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Source

3-Hydroxy-3-

phenylpropan

oic acid

(Predicted,

D₂O)

~7.4 m 5H Aromatic-H HMDB

~5.1 t 1H CH-OH HMDB

~2.8 d 2H CH₂ HMDB

3-

Phenylpropio

nic acid

(Experimental

, CDCl₃)

7.34 – 7.17 m 5H Aromatic-H [1]

2.97 t 2H
CH₂ (α to

phenyl)
[1]

2.69 t 2H
CH₂ (α to

COOH)
[1]

Table 2: ¹³C NMR Data
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Compound
Chemical Shift (δ)
ppm

Assignment Source

3-Hydroxy-3-

phenylpropanoic acid

(Predicted, D₂O)

~175 C=O (acid) HMDB

~142
Aromatic C

(quaternary)
HMDB

~129 Aromatic CH HMDB

~128 Aromatic CH HMDB

~126 Aromatic CH HMDB

~70 CH-OH HMDB

~45 CH₂ HMDB

3-Phenylpropionic

acid (Experimental)
179.04 C=O (acid) [2]

140.18
Aromatic C

(quaternary)
[2]

128.56 Aromatic CH [2]

128.24 Aromatic CH [2]

126.27 Aromatic CH [2]

35.59 CH₂ [2]

30.49 CH₂ [2]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (Carboxylic Acid) 3300-2500 Broad

O-H (Alcohol) 3500-3200 Broad

C-H (Aromatic) 3100-3000 Sharp

C-H (Aliphatic) 3000-2850 Sharp

C=O (Carboxylic Acid) 1725-1700 Strong, Sharp

C=C (Aromatic) 1600-1450 Medium to Weak

C-O (Alcohol) 1260-1050 Medium

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound
Ionization
Mode

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Source

3-Hydroxy-3-

phenylpropanoic

acid (Predicted)

ESI 167.06 Not Available HMDB

3-(3-

Hydroxyphenyl)p

ropionic acid

(Experimental)

EI 166 (M⁺)
148, 120, 107,

91, 77
NIST

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Tetramethylsilane (TMS) is

typically added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90°

pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient

number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be

prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or

KBr).

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A

background spectrum is recorded first and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted

depending on the sensitivity of the instrument.

Data Acquisition:

For GC-MS: The sample is injected into the GC, where it is vaporized and separated on a

capillary column before entering the mass spectrometer. Electron Ionization (EI) is a
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common ionization technique.

For LC-MS: The sample is injected into the LC system and separated on a column before

being introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common

ionization technique for polar molecules like carboxylic acids. The mass spectrum is

acquired over a relevant mass-to-charge (m/z) range.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound like 3-Hydroxy-3-phenylpropanoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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